![molecular formula C12H14N6O3 B2378472 (E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide CAS No. 328089-94-7](/img/structure/B2378472.png)
(E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
This compound is a derivative of triazole, which is a class of heterocyclic compounds. The “E” in the name indicates the geometry around the double bond, and “amino” refers to the presence of an amine group (-NH2). The “2,3-dimethoxybenzylidene” part suggests a benzene ring with methoxy groups (-OCH3) at the 2nd and 3rd positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring, an amine group, and a benzene ring with two methoxy groups. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group and the methoxy groups. Amines can act as nucleophiles in reactions, and methoxy groups can influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the amine and methoxy groups could impact its solubility, and the triazole ring could influence its stability .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of triazole derivatives, similar to (E)-5-amino-N'-(2,3-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, is a significant area of research. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction and was characterized using various spectroscopic methods (Alotaibi et al., 2018). Similarly, another study synthesized 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, providing insights into its structural and binding interactions (Nayak & Poojary, 2019).
Applications in Energetic Materials
A study on 5-amino-1H-1,2,4-triazole-3-carbohydrazide, closely related to the compound , explored its use in synthesizing nitrogen-rich salts for potential applications in energetic materials. The study highlighted the compounds' high density, insensitivity, and thermal stability, making them suitable for such applications (Zhang et al., 2018).
Antioxidant Properties
Triazole derivatives have been investigated for their antioxidant properties. A study synthesized new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol, which exhibited significant free-radical scavenging ability, highlighting the potential of such compounds in antioxidant applications (Hussain, 2016).
Bioactivity and Molecular Docking Studies
The molecular docking studies of triazole derivatives have been conducted to predict their bioactivity. For example, the docking of 4-[(E)-(4-Hydroxybenzylidene)amino]-3-(4-chlorobenzyl)-1H-1,2,4-triazole-5(4H)-thione and its derivatives suggested their potential as anti-tuberculosis drugs (Kumar et al., 2021).
Mechanism of Action
Target of Action
Similar compounds such as 3-amino-1,2,4-triazole are known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the sixth step of histidine production .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through competitive inhibition . This means they bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect the histidine biosynthesis pathway .
Pharmacokinetics
The compound is soluble in water , which suggests it could potentially be well-absorbed in the body.
Result of Action
The inhibition of an enzyme involved in histidine production could potentially lead to a decrease in histidine levels within the cell .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-20-8-5-3-4-7(9(8)21-2)6-14-17-11(19)10-15-12(13)18-16-10/h3-6H,1-2H3,(H,17,19)(H3,13,15,16,18)/b14-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFPGPDMWFQAPO-MKMNVTDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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